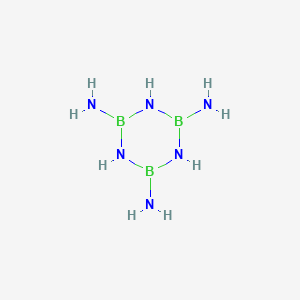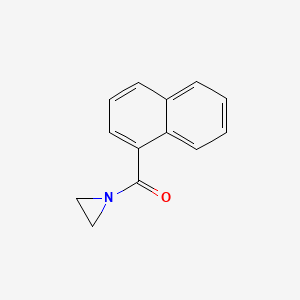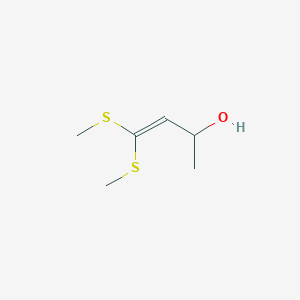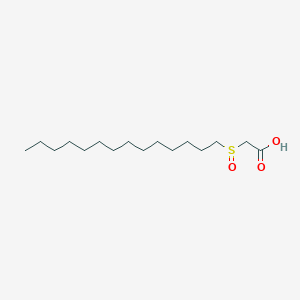
Diethyl 3,3'-(dibromostannanediyl)dipropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is an organotin compound characterized by the presence of tin (Sn) atoms bonded to bromine (Br) and ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(dibromostannanediyl)dipropanoate typically involves the reaction of diethyl malonate with dibromotin dichloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Diethyl 3,3’-(dibromostannanediyl)dipropanoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-(dibromostannanediyl)dipropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide or alkoxide ions.
Reduction Reactions: The compound can be reduced to form diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation Reactions: The tin center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in solvents like ethanol or THF.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products
Substitution: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Reduction: Formation of diethyl 3,3’-(dihydroxystannanediyl)dipropanoate.
Oxidation: Formation of higher oxidation state tin compounds.
Applications De Recherche Scientifique
Diethyl 3,3’-(dibromostannanediyl)dipropanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a catalyst in biochemical reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of Diethyl 3,3’-(dibromostannanediyl)dipropanoate involves the interaction of the tin center with various substrates. The tin atom can coordinate with ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3,3’-(dichlorostannanediyl)dipropanoate
- Diethyl 3,3’-(dimethylstannanediyl)dipropanoate
- Diethyl 3,3’-(diphenylstannanediyl)dipropanoate
Uniqueness
Diethyl 3,3’-(dibromostannanediyl)dipropanoate is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chloro, methyl, and phenyl analogs. The bromine atoms make it more reactive in substitution reactions, allowing for the synthesis of a wider range of derivatives.
Propriétés
Numéro CAS |
18130-88-6 |
|---|---|
Formule moléculaire |
C10H18Br2O4Sn |
Poids moléculaire |
480.77 g/mol |
Nom IUPAC |
ethyl 3-[dibromo-(3-ethoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C5H9O2.2BrH.Sn/c2*1-3-5(6)7-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
PTIWIRPHGBUNII-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)CC[Sn](CCC(=O)OCC)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14715405.png)
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)




